molecular formula C11H17ClN4O B6275770 3-[(5-azidopentyl)oxy]aniline hydrochloride CAS No. 2763780-05-6

3-[(5-azidopentyl)oxy]aniline hydrochloride

Cat. No.: B6275770
CAS No.: 2763780-05-6
M. Wt: 256.7
InChI Key:
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Description

3-[(5-azidopentyl)oxy]aniline hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-azidopentyl)oxy]aniline hydrochloride typically involves the reaction of 3-hydroxyaniline with 5-azidopentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-azidopentyl)oxy]aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while oxidation can produce nitro or nitroso compounds .

Scientific Research Applications

3-[(5-azidopentyl)oxy]aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of biological processes involving azido groups, such as click chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(5-azidopentyl)oxy]aniline hydrochloride involves its reactivity with various biological molecules. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known to interact with biological targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-azidopentyl)oxy]aniline
  • 3-[(5-azidopentyl)oxy]aniline sulfate
  • 3-[(5-azidopentyl)oxy]aniline nitrate

Uniqueness

3-[(5-azidopentyl)oxy]aniline hydrochloride is unique due to its specific combination of an azido group and aniline moiety, which imparts distinct reactivity and biological activity. Compared to its analogs, the hydrochloride salt form may offer improved solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

2763780-05-6

Molecular Formula

C11H17ClN4O

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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